molecular formula C13H6ClNO3 B14705841 2-Chloro-3-nitro-9h-fluoren-9-one CAS No. 13287-72-4

2-Chloro-3-nitro-9h-fluoren-9-one

Cat. No.: B14705841
CAS No.: 13287-72-4
M. Wt: 259.64 g/mol
InChI Key: RIRJJCJZFSFOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6ClNO3 It is a derivative of fluorenone, characterized by the presence of chlorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-9H-fluoren-9-one typically involves the nitration and chlorination of fluorenone. One common method is the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 2-amino-3-nitro-9H-fluoren-9-one or 2-thio-3-nitro-9H-fluoren-9-one.

    Reduction: Formation of 2-chloro-3-amino-9H-fluoren-9-one.

    Oxidation: Formation of higher oxidation state derivatives or ring-opened products.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-nitro-9H-fluoren-9-one is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological properties.

Properties

CAS No.

13287-72-4

Molecular Formula

C13H6ClNO3

Molecular Weight

259.64 g/mol

IUPAC Name

2-chloro-3-nitrofluoren-9-one

InChI

InChI=1S/C13H6ClNO3/c14-11-5-10-9(6-12(11)15(17)18)7-3-1-2-4-8(7)13(10)16/h1-6H

InChI Key

RIRJJCJZFSFOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.